molecular formula C11H11NO2 B1599992 Methyl 2-(1H-indol-2-yl)acetate CAS No. 21422-40-2

Methyl 2-(1H-indol-2-yl)acetate

Cat. No. B1599992
CAS RN: 21422-40-2
M. Wt: 189.21 g/mol
InChI Key: ZXAOWDBYBUEVKE-UHFFFAOYSA-N
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Description

“Methyl 2-(1H-indol-2-yl)acetate” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, ethyl 2-(2-(1H-indol-3-yl) derivatives were synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate . Another study reported the use of N-Alkylanilines in excess to avoid the formation of bis (indolyl)alkanes .


Chemical Reactions Analysis

Indole derivatives have been involved in various chemical reactions. For instance, a study reported the synthesis of 1H- and 2H-indazoles via consecutive formation of C–N and N–N bonds . Another study discussed the hydrolysis of esters .


Physical And Chemical Properties Analysis

“Methyl 2-(1H-indol-2-yl)acetate” has a molecular weight of 189.210, a density of 1.2±0.1 g/cm3, a boiling point of 341.8±17.0 °C at 760 mmHg, and a melting point of 50-52 °C .

Scientific Research Applications

Regioselective Addition in Organic Synthesis

Methyl 2-(1H-indol-2-yl)acetate and related compounds participate in regioselective addition reactions with aromatic amines. This process occurs at the activated exocyclic C=C bond, producing compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This highlights its role in creating specific organic structures with potential pharmaceutical applications (Koz’minykh et al., 2006).

Novel Oxidation Processes

Studies have shown that methyl 2-(1H-indol-2-yl)acetate undergoes novel oxidation reactions. These processes are critical in the synthesis of functionalized indolenines and other derivatives, demonstrating the compound's versatility in organic chemistry and potential use in synthesizing diverse bioactive molecules (Morales-Ríos et al., 1993).

Corrosion Inhibition

A derivative of methyl 2-(1H-indol-2-yl)acetate has been synthesized and found to be a highly effective inhibitor of corrosion for C38 steel in hydrochloric acid solutions. This application is significant for industrial processes, highlighting the compound's potential in materials science (Missoum et al., 2013).

Biological Evaluation

Methyl 2-(1H-indol-2-yl)acetate derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. This suggests potential applications in pharmaceutical research and drug development (Muralikrishna et al., 2014).

Diastereomer Studies

The compound has been used to study the interconversion of diastereomers in solution, contributing to the understanding of stereochemistry in organic compounds. Such studies are essential for the development of enantiomerically pure pharmaceuticals (Renzetti et al., 2015).

Synthesis of Bioactive Compounds

Methyl 2-(1H-indol-2-yl)acetate has been used in the synthesis of various bioactive compounds, including anti-inflammatory drugs. This demonstrates its role in the development of new therapeutic agents (Shi et al., 2012).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “Methyl 2-(1H-indol-2-yl)acetate” and similar compounds could have potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

methyl 2-(1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAOWDBYBUEVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448769
Record name 1H-Indole-2-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1H-indol-2-yl)acetate

CAS RN

21422-40-2
Record name 1H-Indole-2-acetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21422-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EH Anouar, ME Moustapha, M Taha, MH Geesi… - Molecules, 2019 - mdpi.com
β-glucuronidase is a lysosomal glycosidase enzyme which catalyzes the extracellular matrix of cancer and normal cells and the glycosaminoglycans of the cell membrane, which is …
Number of citations: 16 www.mdpi.com
IL Green, JJ Jordan, JC Badenock - Organic Chemistry, 2018 - arkat-usa.org
The synthesis of the indole sunscreen pigment prenostodione was attempted via an LDA-initiated condensation of N-carbamate indole-2-methyl ester 22 with 4-[(t-butyldimethylsilyl) oxy…
Number of citations: 4 www.arkat-usa.org
C Leitner - 2016 - kops.uni-konstanz.de
This Ph. D. thesis describes the synthetic efforts towards the total synthesis of dichomine and the total syntheses of the related iboga alkaloids cleavamine, dihydrocleavamine, …
Number of citations: 3 kops.uni-konstanz.de
R Mori, A Kato, K Komenoi, H Kurasaki, T Iijima… - European Journal of …, 2014 - Elsevier
Twenty-one types of novel ellipticine derivatives and pyridocarbazoles (5-methoxycarbonyl-11-methyl-6H-pyrido[4,3-b]carbazoles) with a nitrosourea moiety, linked by an oxydiethylene …
Number of citations: 27 www.sciencedirect.com

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